3H-carbazole
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Overview
Description
3H-carbazole is a carbazole. It is a tautomer of a 9H-carbazole, a 1H-carbazole, an 8aH-carbazole and a 4aH-carbazole.
Scientific Research Applications
Medicinal Chemistry and Natural Products : 3H-carbazole, a tricyclic aromatic molecule, has shown a range of biological activities, including antibacterial, antimalarial, anticancer, and anti-Alzheimer properties. These activities are due to its structural modifications, and the molecule has been a subject of interest in medicinal chemistry for developing clinically useful agents (Tsutsumi, Gündisch & Sun, 2016).
Dual Binding Site Inhibitors : Carbazole-coumarin hybrids have been synthesized and evaluated as dual binding site acetylcholinesterase inhibitors, showing potential for treating Alzheimer's disease. The structure of these hybrids impacts their inhibitory activity, and some compounds exhibit significant selectivity and efficacy (Song et al., 2021).
Anti-HIV Activity : Derivatives of chloro-1,4-dimethyl-9H-carbazole have been studied for their anti-HIV properties. Among these, a nitro-derivative showed the most promising profile, suggesting the potential for developing novel anti-HIV drugs (Saturnino et al., 2018).
Antimicrobial Activities : 9H-carbazole derivatives have been synthesized and evaluated for antimicrobial properties. These derivatives are created by treating carbazole with different compounds, leading to a variety of heterocyclic derivatives with potential as antimicrobial agents (Salih, Salimon & Yousif, 2016).
Antiproliferative Activity : Some 1,4-dimethylcarbazoles have shown cytotoxic activity against cancer cell lines, particularly those expressing estrogen receptors. This research offers insights into the potential use of carbazole derivatives in cancer treatment (Caruso et al., 2012).
Neuroprotective Agents : N-substituted carbazole derivatives have been found to exhibit neuroprotective effects against oxidative stress, suggesting their potential in treating central nervous system diseases like Alzheimer's disease (Zhu et al., 2013).
Properties
Molecular Formula |
C12H9N |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
3H-carbazole |
InChI |
InChI=1S/C12H9N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3-8H,2H2 |
InChI Key |
YWYHKRGWAKXZRM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=NC3=CC=CC=C3C2=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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